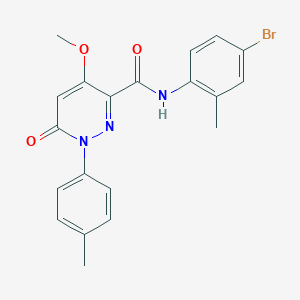

N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-12-4-7-15(8-5-12)24-18(25)11-17(27-3)19(23-24)20(26)22-16-9-6-14(21)10-13(16)2/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPSHPQVILNZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Br)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-methylaniline and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:

Condensation Reaction: The initial step involves the condensation of 4-bromo-2-methylaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring.

Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

- Targeting Biological Pathways : The compound's structure allows it to interact with specific biological targets, potentially modulating pathways involved in tumor growth and immune response .

Pharmaceutical Development

- Drug Design : The unique structural features of N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide make it suitable for designing new drugs aimed at treating diseases such as cancer or conditions with dysregulated immune responses .

- Formulation Studies : Its solubility profile can be optimized for formulation into various delivery systems, enhancing bioavailability and therapeutic efficacy.

Biological Studies

- Mechanism of Action Studies : Detailed investigations into how this compound interacts at the molecular level with cellular targets can provide insights into its potential therapeutic effects.

- Structure-Activity Relationship (SAR) Analysis : Understanding how different substituents affect biological activity can guide the development of more potent derivatives.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on Antitumor Activity : A series of pyridazine derivatives were tested against human breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

- Combination Therapies : Research has explored the use of pyridazine-based compounds in combination with other anticancer drugs, showing enhanced efficacy compared to monotherapy approaches .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The target compound’s carboxamide group is substituted with a 4-bromo-2-methylphenyl moiety. Key analogs include:

- BG15355 (N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide): Features a 3,4-dimethoxyphenyl group, introducing electron-donating methoxy substituents.

- BF37386 (N-[4-(dimethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide): Substituted with a dimethylamino group, a strong electron donor. This increases basicity and may enhance interactions with acidic residues in biological targets, contrasting with the electron-withdrawing bromine in the target compound .

Variations in the Benzyl/Phenyl Group at Position 1

The target compound’s 4-methylphenyl group at position 1 differs from analogs:

- Compound 19 () : Contains a 4-methoxybenzyl group, increasing polarity and hydrogen-bonding capacity.

- Compound 20 () : Features a 3-fluoro-4-methoxybenzyl group, introducing electronegative fluorine for enhanced target affinity .

Impact : The 4-methylphenyl group in the target compound offers steric bulk without significant polarity, favoring hydrophobic interactions in binding pockets.

Physicochemical Properties

- Molecular Weight: The bromine atom increases molecular weight (vs.

- Lipophilicity : The 4-methylphenyl and bromophenyl groups enhance lipophilicity compared to methoxy-substituted analogs, favoring membrane permeability but possibly reducing solubility .

Biological Activity

N-(4-bromo-2-methylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A dihydropyridazine core

- Multiple aromatic substituents, including a bromo and methoxy group

This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer therapies .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes, particularly those involved in metabolic pathways. For example, related compounds have been studied for their ability to inhibit monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. MAO inhibitors are known to be effective in treating depression and other neurological disorders .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of pyridazine derivatives. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of electron-donating groups in the compound may enhance its radical scavenging activity .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Enzyme Interaction : The potential inhibition of MAO could lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to its antidepressant effects.

- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative damage.

Case Studies

Recent studies have explored the biological effects of similar compounds:

- Study on Cancer Cell Lines : A series of pyridazine derivatives were tested against various cancer cell lines (e.g., PC-3 prostate cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting promising anticancer activity .

- Neuroprotective Effects : In vivo models demonstrated that certain pyridazine derivatives could mitigate neurotoxic effects induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .

Data Summary

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core, followed by functionalization with bromine and methoxy groups. Key steps include:

- Core formation : Cyclocondensation of hydrazines with diketones or their equivalents under reflux conditions.

- Substituent introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for bromophenyl and methoxyphenyl groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. Optimization factors :

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions, with yields >75% under inert atmospheres .

Q. Which analytical techniques are most reliable for confirming structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and dihydropyridazine ring conformation. Key peaks:

- Methoxy group: δ ~3.8 ppm (singlet).

- Bromophenyl protons: δ ~7.2–7.5 ppm (multiplet).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈BrN₃O₃⁺ requires m/z 428.0421).

- HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step during synthesis?

Low yields often stem from steric hindrance at the carboxamide group. Mitigation strategies:

- Pre-activation : Use coupling agents like HATU or EDCI to pre-activate the carboxylic acid intermediate.

- Solvent optimization : Switch to DCM/THF mixtures to reduce viscosity and improve reagent diffusion.

- Temperature modulation : Lower reaction temperatures (0–25°C) minimize decomposition of reactive intermediates .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Disorder in aromatic rings : Bromine and methyl groups introduce torsional flexibility, causing electron density smearing.

- Mitigation :

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.

- SHELX refinement : Use anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

- ORTEP-3 visualization : Validate hydrogen-bonding networks (e.g., N–H···O interactions) to confirm packing stability .

Q. How do electronic effects of the bromine substituent influence reactivity and bioactivity?

- Reactivity : The electron-withdrawing bromine group deactivates the phenyl ring, directing electrophilic substitution to the para position. This enhances stability in acidic conditions but reduces nucleophilic attack susceptibility .

- Bioactivity : Bromine’s hydrophobic and van der Waals interactions improve binding affinity to targets like kinase enzymes. Comparative studies with chloro analogs show a 2–3× increase in IC₅₀ values due to bromine’s larger atomic radius .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Replace bromine with Cl, F, or H to assess electronic effects.

- Biological assays :

- Enzyme inhibition : Measure IC₅₀ against COX-2 or CDK2 kinases.

- Cellular uptake : Fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization.

- Computational modeling : DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict binding modes .

Q. How can researchers validate contradictory data in pharmacological studies?

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity trends.

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to rule out non-specific interactions.

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.